2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile
Description
2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is a synthetic small molecule characterized by a benzonitrile core linked via a sulfonyl group to a substituted piperidine ring. The piperidine moiety is further functionalized with a 2,4-dioxooxazolidin-3-yl group, a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The oxazolidinone moiety is notable for its presence in pharmacologically active compounds, such as antimicrobial agents (e.g., linezolid), highlighting its relevance in drug design.
Properties
IUPAC Name |
2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c16-9-11-3-1-2-4-13(11)24(21,22)17-7-5-12(6-8-17)18-14(19)10-23-15(18)20/h1-4,12H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCULVUWWHGUZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is mentioned that this compound is a functionalized cereblon ligand. Cereblon is a protein that has been identified as a primary target of thalidomide and its analogs. It plays a crucial role in the process of targeted protein degradation.
Mode of Action
As a functionalized cereblon ligand, it is likely to interact with cereblon in a similar manner to other cereblon ligands. These ligands typically bind to cereblon, altering its activity and leading to the degradation of specific target proteins.
Biochemical Pathways
Given its role as a cereblon ligand, it is likely involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis.
Result of Action
As a cereblon ligand, it is likely to induce the degradation of specific target proteins. This can have various effects depending on the function of the degraded proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
To contextualize the properties of 2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile, we compare it to two analogs from the literature:
Compound A : 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
- Structure : Features a benzonitrile group connected to a piperidine ring, which is further substituted with a second piperidine ring.
- Key Functional Groups : Aromatic nitrile, dual piperidine rings (both in chair conformations).
- Applications: Serves as an intermediate in synthesizing 3-aminopyrazole derivatives, precursors for anticancer and antimalarial agents.
Compound B : 4-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-sulfonyl}benzonitrile
- Structure : Contains a benzonitrile-sulfonyl-piperidine scaffold, with the piperidine substituted by a 1,2,4-oxadiazole ring bearing a 2-methylphenyl group.
- Key Functional Groups : Aromatic nitrile, sulfonyl bridge, oxadiazole heterocycle.
- Applications : Oxadiazoles are metabolically stable bioisosteres for ester or amide groups, often employed in kinase inhibitors or antimicrobial agents.
Target Compound : this compound
- Structure : Combines the benzonitrile-sulfonyl-piperidine framework with a 2,4-dioxooxazolidin-3-yl substituent.
- Key Functional Groups: Aromatic nitrile, sulfonyl bridge, oxazolidinone heterocycle.
- Hypothesized Applications: Potential antimicrobial or kinase-modulating activity due to the oxazolidinone and sulfonyl groups.
Comparative Analysis Table
Research Findings and Implications
Oxazolidinone vs. Oxadiazole: The target compound’s 2,4-dioxooxazolidin-3-yl group distinguishes it from Compound B’s oxadiazole. Oxazolidinones are known for their role in antibiotics (e.g., linezolid’s ribosomal binding), whereas oxadiazoles enhance metabolic stability and ligand-receptor affinity . The electron-withdrawing sulfonyl group in both the target compound and Compound B may improve solubility and membrane permeability compared to Compound A’s dual piperidine system .
Piperidine Conformation :
- Compound A’s piperidine rings adopt chair conformations, favoring van der Waals interactions in crystal packing . In contrast, the sulfonyl group in the target compound and Compound B introduces steric and electronic effects that may alter piperidine ring puckering, impacting target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
